molecular formula C9H17N3O2 B14777466 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

Cat. No.: B14777466
M. Wt: 199.25 g/mol
InChI Key: LFRKYDWIYDBMTC-UHFFFAOYSA-N
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Description

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide is a compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrrolidine derivatives with acylating agents. One common synthetic route involves the acylation of pyrrolidine with 2-aminopropanoic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of neurotransmitter release and inhibition of specific enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)

InChI Key

LFRKYDWIYDBMTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)C)N

Origin of Product

United States

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